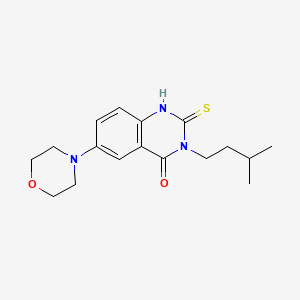
3-(3-甲基丁基)-6-吗啉-4-基-2-硫代亚磺酰基-1H-喹唑啉-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the number and type of atoms in the molecule, as well as their connectivity .Chemical Reactions Analysis
The chemical reactions involving a compound can be studied using various techniques. For instance, the Fisher esterification mentioned earlier is a common reaction involving carboxylic acids and alcohols .Physical and Chemical Properties Analysis
Physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and reactivity .科学研究应用
合成与表征
喹唑啉酮衍生物通过各种化学反应合成,包括分子内亲电环化和布赫瓦尔德-哈特维克胺化。这些方法允许创建功能多样化的分子,在探索新型药物和材料中具有应用。例如,通过分子内亲电环化合成功能化的 2,3-二氢-5H-[1,3]噻唑并[2,3-b]喹唑啉-5-酮,展示了喹唑啉酮在生成生物学相关结构方面的多功能性 (Kut, Onysko, & Lendel, 2020)。类似地,通过布赫瓦尔德-哈特维克胺化从 6-溴苯并[h]喹唑啉酮合成 6-氨基苯并[h]喹唑啉酮,突出了创建具有抗癌活性的化合物的潜力 (Nowak et al., 2014)。
生物活性
喹唑啉酮衍生物表现出一系列生物活性,包括抗癌、抗菌和抗病毒作用。一些衍生物已显示出作为抗癌剂靶向特定细胞机制或作为在材料科学中应用的腐蚀抑制剂的潜力。例如,为靶向 EGFR 酪氨酸激酶而合成的新型喹唑啉酮衍生物展示了这些化合物在癌症治疗中的治疗潜力 (Noolvi & Patel, 2013)。此外,喹唑啉酮衍生物已被探索作为利尿剂,进一步强调了它们的药理多功能性 (Maarouf, El‐Bendary, & Goda, 2004)。
抗菌和抗肿瘤特性
喹唑啉酮衍生物的抗菌和抗肿瘤特性是重要的研究领域。含有喹唑啉酮部分的化合物已对其对各种细菌菌株和癌细胞系的功效进行了评估。例如,含有恶二唑啉-5-硫代酮部分的喹唑啉酮衍生物表现出令人鼓舞的抗菌活性,突出了它们在解决抗生素耐药性方面的潜力 (Ahmed, Abd-Alla, & El-zohry, 2007)。在癌症研究领域,基于喹唑啉-4-酮的抗肿瘤剂的水溶性类似物显示出高生长抑制活性,为开发新的抗癌疗法提供了一条有希望的途径 (Bavetsias et al., 2002)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-(3-methylbutyl)-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-12(2)5-6-20-16(21)14-11-13(19-7-9-22-10-8-19)3-4-15(14)18-17(20)23/h3-4,11-12H,5-10H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGGDLFYWOAYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CC(=C2)N3CCOCC3)NC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
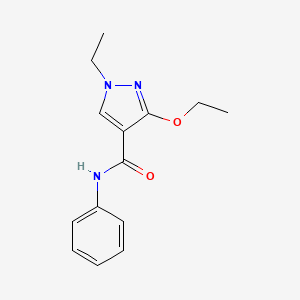
![6-[2-(Dimethylamino)ethyl]-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2963855.png)
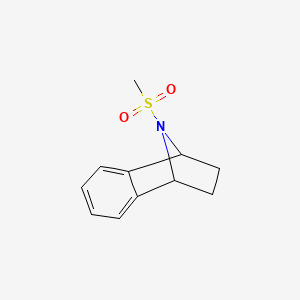
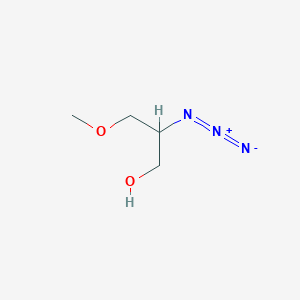
![3,6-dichloro-N-[2-(N-methylanilino)phenyl]pyridine-2-carboxamide](/img/structure/B2963859.png)
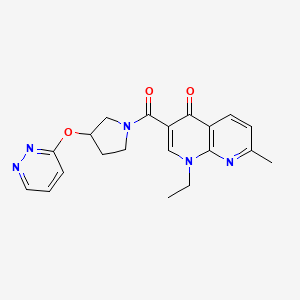

![N-(4-Ethylphenyl)-4-{6-[(4-methylpyridin-2-YL)amino]pyrimidin-4-YL}piperazine-1-carboxamide](/img/structure/B2963863.png)
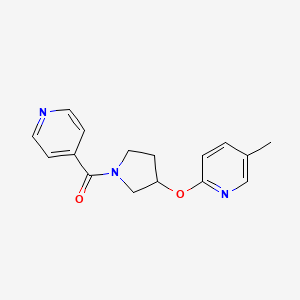
![7-[(4-Fluorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2963869.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2963872.png)
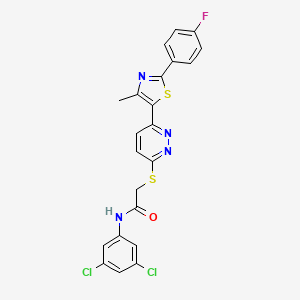
![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2963877.png)
